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Executive Summary

The formation of chlorine monoxide (CIO) in the stratosphere is a critical step in the catalytic
destruction of the ozone layer. This guide provides a comprehensive overview of the primary
sources of chlorine atoms (Cl) that initiate this process. It details the journey of stable chlorine-
containing source gases from the troposphere to the stratosphere, their conversion into
reactive chlorine, and the subsequent reaction with ozone (Os) to form CIO. The content covers
both natural and anthropogenic sources, provides quantitative data on their relative
contributions, outlines the chemical pathways of chlorine activation, and describes the state-of-
the-art experimental methodologies used to study these phenomena.

Sources of Stratospheric Chlorine

The vast majority of chlorine in the stratosphere originates from anthropogenic activities.
Natural sources contribute a smaller, yet significant, fraction to the total chlorine budget. A key
characteristic of substances that act as effective chlorine sources is their chemical stability in
the troposphere, which allows them to survive transport to the stratosphere.

Anthropogenic Sources
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Human-produced halocarbons are the dominant source of the increase in stratospheric
chlorine observed since the pre-industrial era. These compounds are chemically inert in the
lower atmosphere, not soluble in water, and thus are not removed by precipitation.

Chlorofluorocarbons (CFCs): Historically used as refrigerants, aerosol propellants, and foam-
blowing agents, CFCs are the most significant source of stratospheric chlorine. Their long
atmospheric lifetimes (e.qg., 55 years for CFC-11, 140 years for CFC-12) ensure their efficient
transport to the stratosphere. Major CFCs include CFC-11 (CCIsF), CFC-12 (CClzF2), and
CFC-113 (C2CIsF3).

Carbon Tetrachloride (CCla): Previously used in industrial processes, including the
production of CFCs, CCla is another major contributor to stratospheric chlorine.

Methyl Chloroform (CHsCCls): This compound was widely used as an industrial solvent.

Hydrochlorofluorocarbons (HCFCs): Developed as transitional replacements for CFCs,
HCFCs contain hydrogen, making them more susceptible to removal in the troposphere.
However, a fraction still reaches the stratosphere, releasing chlorine. An example is HCFC-
22 (CHCIF2).

Very Short-Lived Substances (VSLS): These are compounds with atmospheric lifetimes of
less than six months, such as dichloromethane (CHzClz) and chloroform (CHCIs). While a
large fraction is destroyed in the troposphere, their increasing emissions mean they are a
growing source of stratospheric chlorine, contributing an estimated 111 (x22) parts per trillion
(ppt) of Clin 2017.

Natural Sources

Natural sources provide a baseline level of chlorine to the stratosphere.

o Methyl Chloride (CHsCI): This is the most significant natural source of stratospheric chlorine.
It is primarily produced by biological processes in the oceans (e.g., phytoplankton) and by
biomass burning.

» Volcanic Eruptions: Volcanoes can inject large quantities of hydrogen chloride (HCI) directly
into the atmosphere. However, most of this HCI is soluble in water and is rapidly "washed
out" by precipitation in the troposphere. Only exceptionally powerful eruptions that inject
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material directly into the stratosphere are a significant source of chlorine, and their
contribution is sporadic.

Quantitative Contribution of Chlorine Sources

The relative importance of each source gas is quantified by its contribution to the total amount
of chlorine entering the stratosphere. The data below is representative of the early 2020s,
reflecting the success of the Montreal Protocol in reducing the emissions of long-lived

halocarbons.

Contribution to Total

Source Gas Chemical Formula Stratospheric Source Type
Chlorine (%)

CFC-12 CCl2F2 ~31% Anthropogenic

CFC-11 CCIsF ~21% Anthropogenic

Methyl Chloride CHsCl ~17% Natural/Anthropogenic

Carbon Tetrachloride CCla ~10% Anthropogenic

HCFCs (sum) e.g., CHCIF2 Variable, decreasing Anthropogenic
Significantly )

Methyl Chloroform CHsCCls Anthropogenic
decreased

Very Short-Lived , , _

e.g., CHzCl2 ~3-4% and increasing Natural/Anthropogenic
Substances (VSLS)
Other Gases - Remainder Anthropogenic

Table 1: Estimated relative contributions of major source gases to the total chlorine entering the
stratosphere in the early 2020s. Percentages are approximate and based on available
atmospheric modeling and measurement data.

Pathways to Chlorine Monoxide (CIO) Formation

The formation of CIO from stable source gases is a multi-step process involving transport,
chemical activation of chlorine, and finally, reaction with ozone.
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Transport and Photolytic Activation

Stable source gases are transported from the troposphere into the stratosphere primarily
through slow-moving, large-scale atmospheric circulation, such as the Brewer-Dobson
circulation. This process can take several years. Once in the stratosphere, these molecules are
exposed to high-energy ultraviolet (UV) radiation from the sun, which is no longer filtered by the
ozone layer above. This UV radiation has sufficient energy to break the carbon-chlorine (C-ClI)
bonds in the source gas molecules, a process known as photolysis, releasing a highly reactive
chlorine atom (Cle).

Reaction R1: Photolysis of a CFC

CClLFy +hv - Cl*+ CCIF,*
CCL2F2+hv-Cle+CCLF2-

(where hv represents a photon of UV light)

Slow Transport
(Years)
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Activation from Reservoir Species via Heterogeneous
Chemistry

Once released, chlorine atoms can react with other stratospheric gases, such as methane
(CHa) or nitrogen dioxide (NO32), to form stable "reservoir" species like hydrogen chloride (HCI)
and chlorine nitrate (CIONO2). These reservoirs sequester most of the stratospheric chlorine,
rendering it inactive towards ozone.

Reaction R2: Formation of HCI

Cl++ CH, — HCl+ CH,»
Cle+CH4-HC1+CH3 e

Reaction R3: Formation of CIONO2

ClO- + NO, + M — CIONO, + M
C10*+N02+M-C1ONO2+M

(where M is a third body, like N2 or O2)

However, under the extremely cold conditions of the polar winter and spring, Polar
Stratospheric Clouds (PSCs) can form. The ice crystals and supercooled liquid particles in
these clouds provide surfaces for heterogeneous reactions to occur. These reactions efficiently
convert the inactive reservoir species back into active forms of chlorine, primarily chlorine gas
(Cl2).

Reaction R4: Heterogeneous reaction on PSCs

CIONO, () + HCI(s) - Cl, (g) + HNO3 (s)
CLONO2(g)+HC1(s)~C12(g)+HNO3(s)

When sunlight returns in the polar spring, the accumulated Clz is rapidly photolyzed to release
two chlorine atoms, leading to a dramatic increase in ClIO concentrations and causing severe
ozone depletion, commonly known as the "ozone hole".
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Formation of Chlorine Monoxide (ClO)

The direct precursor to CIO is the atomic chlorine radical (Cls). Once a free chlorine atom is
present in the stratosphere—either from the photolysis of a source gas or from the activation of
reservoir species—it can react with an ozone molecule. This reaction is highly efficient and is
the primary formation pathway for CIO.

Reaction R5: CIO Formation

Cle+ 05 - ClO*+ 0,
Cle+03-C10°+02
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This reaction is the first step in a catalytic cycle that destroys ozone. The CIO radical is itself
highly reactive and goes on to participate in further ozone-depleting reactions.

The Catalytic Role of CIO in Ozone Depletion

The significance of CIO lies in its central role in catalytic cycles that destroy ozone without
consuming the initial chlorine atom. A single chlorine atom can destroy thousands of ozone
molecules before it is eventually sequestered back into a reservoir species.

The simplest catalytic cycle (Cycle 1) is dominant in the mid-to-upper stratosphere:

o Step 1: A chlorine atom reacts with ozone to form chlorine monoxide and an oxygen
molecule.

Cle + 03 - ClO- + 02
Cle+03-C10°+02

» Step 2: The chlorine monoxide radical reacts with a free oxygen atom (which is available in
the stratosphere from the photolysis of Oz) to reform the chlorine atom.

ClO*+ O+ —~ Cl*+ 0,
ClO*+0*-Cle*+02

Net Reaction:

0, + 0 - 20,
03+0+-202

The chlorine atom is regenerated in the second step, ready to destroy another ozone molecule.
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Experimental Protocols for Measurement and Study

A variety of sophisticated experimental techniques are employed both in the field and in the
laboratory to measure chlorine species and understand their chemical behavior.

In-situ Measurement of Stratospheric CIO: Microwave
Limb Sounding

Microwave Limb Sounding is a remote sensing technique used by satellite instruments, such as
the Aura Microwave Limb Sounder (MLS), to measure the vertical profiles of atmospheric trace
gases, including CIO.

Methodology:

 Instrument Operation: The MLS instrument orbits the Earth and scans the atmospheric "limb"
(the edge of the atmosphere). It measures naturally occurring microwave thermal emission
from molecules at specific frequencies.

o Spectral Detection: A radiometer operating around 640 GHz is tuned to a strong rotational
emission line of CIO (e.g., at 649.5 GHz). The instrument measures the intensity (brightness
temperature) of this emission.

e Limb Scanning: The instrument's antenna scans vertically through the stratosphere, from the
upper troposphere to the mesosphere, collecting a series of spectra at different tangent
altitudes.

o Retrieval Algorithm: The raw spectral data is processed using a complex computational
procedure known as a retrieval algorithm. This algorithm uses an optimal estimation
approach to invert the measured radiances and derive the vertical concentration profile of
CIO that best fits the observations. This process accounts for temperature, pressure, and the
instrument's viewing geometry.

o Data Product Generation: The output is a set of vertical profiles of CIO abundance (typically
in parts per billion by volume, ppbv) for thousands of locations along the satellite's orbital
track each day.
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» Validation: Data quality is ensured through rigorous validation by comparing the satellite
measurements with data from other sources, such as balloon-borne and aircraft-based
instruments.
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Laboratory Kinetics Study: Pulsed Laser Photolysis-
Resonance Fluorescence

This technique is used in the laboratory to measure the rate constants of chemical reactions,
such as the key Cl + Os reaction, with high precision.

Methodology:

o Reactant Generation: A precursor gas (e.g., Cl2) is flowed into a temperature-controlled
reaction cell. A short, intense pulse of UV light from an excimer laser (the "photolysis" laser)
is fired into the cell, dissociating the precursor to produce a known concentration of Cl
atoms.

e Reaction Initiation: A separate flow of reactant gas (e.g., Os) is introduced into the cell,
initiating the reaction of interest (Cl + Os — CIO + O2).

o Detection of Reactant Decay: The concentration of the Cl atoms is monitored over time. This
is achieved by atomic resonance fluorescence. A resonance lamp emits light at a wavelength
that is specifically absorbed by Cl atoms. As the Cl atoms react, their concentration
decreases, and the amount of fluorescence they emit when excited by the lamp also
decreases.

¢ Signal Measurement: A sensitive detector, such as a photomultiplier tube, positioned at a
right angle to both the lamp and the laser beam, measures the intensity of the fluorescence
signal over time (typically on a microsecond to millisecond timescale).

» Kinetic Analysis: The decay of the fluorescence signal is recorded. Under pseudo-first-order
conditions (where [Os] is much greater than [CI]), the decay will be exponential. The
observed first-order rate constant is plotted against the concentration of Os. The slope of this
plot gives the bimolecular rate constant (k) for the reaction.

o Parameter Variation: The experiment is repeated at different temperatures and pressures to
determine the temperature and pressure dependence of the rate constant.
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Conclusion

The formation of chlorine monoxide in the stratosphere is a direct consequence of the release
of chlorine atoms from stable source gases. While natural sources provide a baseline, the
significant increase in stratospheric chlorine and subsequent ozone depletion has been driven
by anthropogenic emissions of halocarbons, particularly CFCs. The chemical pathways involve
the photolytic breakdown of these source gases and the heterogeneous conversion of reservoir
species on polar stratospheric clouds. The resulting chlorine atoms react rapidly with ozone to
produce CIO, initiating catalytic cycles that efficiently destroy the ozone layer. The detailed
understanding of these sources, pathways, and kinetics is underpinned by sophisticated
experimental techniques that provide the robust data necessary for atmospheric models and
for monitoring the recovery of the ozone layer under international regulations like the Montreal

Protocol.
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 To cite this document: BenchChem. [Sources of chlorine atoms leading to CIO formation].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1205322#sources-of-chlorine-atoms-leading-to-clo-
formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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